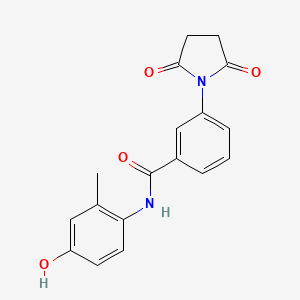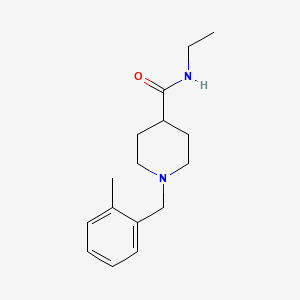
N-(2-isobutoxybenzyl)-N-methylisonicotinamide
Übersicht
Beschreibung
N-(2-isobutoxybenzyl)-N-methylisonicotinamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Prodrug Development for Enhanced Membrane Permeability
One key application in scientific research for compounds structurally related to N-(2-isobutoxybenzyl)-N-methylisonicotinamide is in the development of prodrugs to enhance membrane permeability. Thiele and Sloan (2016) investigated the use of similar compounds to improve the delivery of chelators like HBED. They demonstrated that certain double prodrugs, designed to mask phenolate and carboxylate donors, exhibit better balance between lipid and aqueous solubilities than HBED. Their results suggest these prodrugs, due to their enhanced membrane permeability, could be therapeutically useful for delivering chelators like HBED (Thiele & Sloan, 2016).
Nicotinamide Derivatives in Xanthine Oxidase Inhibition
Another area of research involves the design and synthesis of nicotinamide derivatives, similar in structure to N-(2-isobutoxybenzyl)-N-methylisonicotinamide, for potential medical applications. Zhang et al. (2019) focused on synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. These inhibitors are crucial in treating diseases like gout, as they prevent the formation of uric acid. The study emphasized the importance of the structure-activity relationship in enhancing the potency of these inhibitors (Zhang et al., 2019).
Nicotinamide N-Methyltransferase (NNMT) Research
In the realm of enzymology, research on nicotinamide N-methyltransferase (NNMT), an enzyme that acts on compounds like N-(2-isobutoxybenzyl)-N-methylisonicotinamide, is significant. Rini et al. (1990) explored the biochemical properties and individual variation of human liver NNMT, providing insights into the N-methylation of nicotinamide and related compounds. This research is crucial for understanding individual differences in drug metabolism and efficacy (Rini et al., 1990).
Nicotinamide Derivatives in Drug Discovery and Therapeutics
In drug discovery, the modification and utilization of nicotinamide derivatives, akin to N-(2-isobutoxybenzyl)-N-methylisonicotinamide, play a pivotal role. Gao et al. (2019) investigated bisubstrate inhibitors of NNMT with enhanced activity. They focused on modifying the structure of lead NNMT inhibitors to probe different regions of the enzyme’s active site. This research contributes to the development of new therapeutic drugs, particularly for diseases associated with NNMT overexpression (Gao et al., 2019).
Environmental and Toxicological Studies
Research on compounds structurally similar to N-(2-isobutoxybenzyl)-N-methylisonicotinamide also extends to environmental and toxicological studies. For instance, Kimura et al. (2014) established methods for analyzing preservatives and antimicrobials, including derivatives of nicotinamides, in river water. Such studies are vital for understanding the environmental impact and potential health risks associated with these compounds (Kimura et al., 2014)
Eigenschaften
IUPAC Name |
N-methyl-N-[[2-(2-methylpropoxy)phenyl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14(2)13-22-17-7-5-4-6-16(17)12-20(3)18(21)15-8-10-19-11-9-15/h4-11,14H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTNHQGAGLKOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CN(C)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4437119.png)

![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4437128.png)

![N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437152.png)
![N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437156.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437167.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4437182.png)
![ethyl {[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B4437186.png)

![N-allyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B4437204.png)
